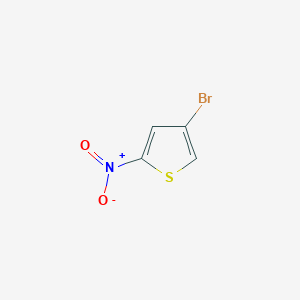

4-Bromo-2-nitrothiophene

Description

Significance of the Thiophene (B33073) Ring System in Medicinal and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal and materials science. myskinrecipes.comnih.gov Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, mimicking the phenyl group in biologically active molecules while often conferring improved physicochemical properties such as solubility and metabolic stability. smolecule.com This has led to the incorporation of the thiophene nucleus into numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. myskinrecipes.comnih.goveprajournals.com In materials science, the electron-rich nature of the thiophene ring makes it a fundamental component in the design of organic electronic materials, including conductive polymers, organic semiconductors, and photovoltaic cells. scbt.com

Contextualization of Halogen and Nitro Substituents in Thiophene Chemistry

The introduction of halogen and nitro substituents onto the thiophene ring profoundly influences its chemical reactivity and electronic properties. Halogens, such as bromine, serve as excellent leaving groups in various cross-coupling reactions, which are pivotal for the construction of complex molecular architectures. The position of the halogen on the thiophene ring can direct the regioselectivity of these reactions.

The nitro group, a strong electron-withdrawing substituent, significantly modulates the electronic character of the thiophene ring. Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This dual functionality of halogen and nitro groups on a thiophene core creates a highly versatile and reactive building block for organic synthesis. The electron-withdrawing nature of the nitro group can also enhance the biological activity of certain thiophene-based compounds. researchgate.net

Research Trajectory of 4-Bromo-2-nitrothiophene within Heterocyclic Chemistry

This compound has emerged as a valuable intermediate in heterocyclic chemistry, primarily utilized for the synthesis of more complex thiophene derivatives. Its research trajectory is closely linked to the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. vu.ltmdpi.com The presence of the bromine atom at the 4-position and the nitro group at the 2-position makes it a versatile precursor for introducing a variety of substituents onto the thiophene ring.

Research has demonstrated its utility in the preparation of substituted nitrothiophenes, which can then be further functionalized. For instance, the nitro group can be reduced to an amino group, opening up another avenue for derivatization. While specific, in-depth studies focusing solely on this compound are not as abundant as for some of its isomers, its consistent appearance as a starting material in the synthesis of novel heterocyclic systems underscores its importance as a foundational building block in the ongoing quest for new materials and therapeutic agents. myskinrecipes.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₂S | myskinrecipes.comacrospharmatech.com |

| Molecular Weight | 208.03 g/mol | myskinrecipes.comambeed.com |

| CAS Number | 85598-49-8 | myskinrecipes.comacrospharmatech.com |

| Boiling Point | 257.6°C at 760 mmHg | myskinrecipes.com |

| SMILES | C1=C(SC=C1Br)N+[O-] | acrospharmatech.com |

Table 2: Applications of this compound in Synthesis

| Reaction Type | Product Type | Significance | Reference |

| Intermediate | Pharmaceuticals and Agrochemicals | Building block for complex molecules. | myskinrecipes.com |

| Intermediate | Dyes and Pigments | Nitro and bromo groups contribute to color formation. | myskinrecipes.com |

| Intermediate | Organic Electronic Materials | Used in the development of novel materials. | myskinrecipes.com |

Propriétés

IUPAC Name |

4-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUDHAXXFFPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650297 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-49-8 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 4-bromo-2-nitrothiophene. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of the bromide leaving group. The reaction generally proceeds via an addition-elimination mechanism, which is facilitated by the electronic activation provided by the nitro group.

The SNAr mechanism for this compound involves a two-step process. The initial and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the bromine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the thiophene (B33073) ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. researchgate.net

The presence of the nitro group (—NO₂) at the 2-position is crucial for the activation of the thiophene ring towards nucleophilic attack. researchgate.net As a powerful electron-withdrawing group, the nitro group delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate. nih.gov This stabilization lowers the activation energy of the initial nucleophilic addition step, which is the rate-determining step of the reaction. researchgate.net The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case in this compound, allowing for effective resonance stabilization. researchgate.net

This compound reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products. The reactivity depends on the nucleophilicity of the attacking species and the reaction conditions.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 2-nitro-4-aminothiophenes. These amination reactions are a common method for synthesizing various aminothiophene derivatives. The reaction proceeds through the general SNAr mechanism, where the amine acts as the nucleophile.

Table 1: Examples of Amination Reactions

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-nitro-4-aminothiophene |

Thiolates (RS⁻) and alkoxides (RO⁻) are potent nucleophiles that readily displace the bromide in this compound. Reactions with thiolates yield the corresponding thioethers, while reactions with alkoxides, such as sodium methoxide, produce the corresponding ethers. sarthaks.com These reactions are also classic examples of SNAr, driven by the electron-deficient nature of the thiophene ring. pearson.com The high nucleophilicity of sulfur makes thiolates particularly reactive in these substitutions. doubtnut.com

Table 2: Examples of Thiolate and Alkoxide Substitution Reactions

| Nucleophile | Product |

|---|---|

| Thiolate (RS⁻) | 4-Alkyl/Arylthio-2-nitrothiophene |

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. However, the reactivity of this compound towards electrophiles is significantly diminished due to the electronic properties of its substituents.

Deactivating Effects of Bromine and Nitro Groups

Both the bromine atom and the nitro group are deactivating substituents for electrophilic aromatic substitution, making the thiophene ring much less reactive than unsubstituted thiophene.

Nitro Group: The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles.

The combined presence of these two deactivating groups makes electrophilic substitution on this compound challenging and requires harsh reaction conditions.

Regioselectivity of Further Electrophilic Attack

The directing effects of the existing substituents determine the position of any subsequent electrophilic attack.

The nitro group is a meta-director in benzene (B151609) chemistry. In the five-membered thiophene ring, its deactivating effect is felt at all positions, but it directs incoming electrophiles to the positions that are least deactivated.

The bromo group is an ortho, para-director.

In this compound, the available positions for substitution are C3 and C5. The directing effects of the bromo and nitro groups must be considered to predict the regioselectivity. The nitro group at C2 strongly deactivates the adjacent C3 position. The bromo group at C4 directs to the C5 position. Therefore, electrophilic attack is most likely to occur at the C5 position , which is para to the bromo group and meta to the nitro group.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated aromatic compounds like this compound are valuable substrates for these reactions, with the carbon-bromine bond being the reactive site. While specific examples for this compound are not extensively documented in readily available literature, its structure is amenable to various common cross-coupling reactions.

Potential Cross-Coupling Reactions of this compound:

| Reaction Name | Typical Catalyst | Coupling Partner | Potential Product |

| Suzuki Coupling | Palladium complex (e.g., Pd(PPh₃)₄) | Organoboron reagent (e.g., Ar-B(OH)₂) | 4-Aryl-2-nitrothiophene |

| Stille Coupling | Palladium complex | Organotin reagent (e.g., Ar-SnBu₃) | 4-Aryl-2-nitrothiophene |

| Heck Coupling | Palladium complex | Alkene | 4-Alkenyl-2-nitrothiophene |

| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkyne | 4-Alkynyl-2-nitrothiophene |

| Buchwald-Hartwig Amination | Palladium complex | Amine | 4-Amino-2-nitrothiophene |

These reactions would typically proceed via the oxidative addition of the palladium catalyst to the C-Br bond of this compound, followed by transmetalation (for Suzuki and Stille), carbopalladation (for Heck), or reaction with the alkyne/amine, and finally reductive elimination to yield the product and regenerate the catalyst. The presence of the nitro group can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com This reaction, which couples an organic halide with an organoboron reagent, is highly effective for the arylation and heteroarylation of this compound. mdpi.comchemrxiv.org The process typically involves a palladium catalyst, a base, and a suitable solvent. chemrxiv.org

The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the choice of the palladium catalyst and, most importantly, the associated ligand. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be used, reactions involving challenging substrates such as nitroarenes often require more sophisticated catalytic systems to achieve high efficiency. mdpi.commdpi.com

Bulky and electron-rich phosphine (B1218219) ligands are particularly effective. mdpi.com Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine have demonstrated unprecedented activity in Suzuki-Miyaura reactions, allowing them to proceed at low catalyst loadings and even at room temperature for some substrates. nih.govresearchgate.net These ligands facilitate the key steps in the catalytic cycle—oxidative addition and reductive elimination—which can be sluggish with less effective catalysts. chemrxiv.org For nitroarenes specifically, bulky biarylphosphine ligands are often crucial for a successful coupling reaction. mdpi.com

| Palladium Source | Ligand | Typical Substrate Scope | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | General aryl bromides and iodides | Commercially available, widely used. mdpi.com |

| Pd(OAc)₂ | SPhos | Aryl/heteroaryl chlorides and bromides, hindered biaryls. nih.govresearchgate.net | High activity, low catalyst loading, room temperature reactions possible. nih.gov |

| Pd₂(dba)₃ | XPhos | Nitrogen-rich heterocycles, challenging substrates. nih.gov | Excellent yields for difficult couplings. nih.gov |

| Pd(OAc)₂ | RuPhos | Heterobiaryl synthesis, demanding coupling partners. nih.gov | Effective for constructing complex heterocyclic structures. nih.gov |

The Suzuki-Miyaura reaction involving this compound is versatile, accommodating a wide range of aryl and heteroaryl boronic acids. Generally, electron-rich boronic acids tend to provide good to excellent yields of the coupled products. mdpi.com The reaction is also tolerant of many functional groups, a key advantage of this coupling method. nih.gov

However, there are limitations. Sterically hindered boronic acids, particularly those with ortho-substituents, may react more slowly or result in lower yields due to steric hindrance around the reaction center. Furthermore, some heteroarylboronic acids can be prone to protodeboronation (loss of the boron group) under the reaction conditions, which reduces the yield of the desired cross-coupled product. nih.gov To circumvent this instability, potassium heteroaryltrifluoroborates have been developed as robust alternatives to boronic acids, often providing higher yields in challenging couplings. nih.gov The use of electron-withdrawing aryl boronic acids can also sometimes lead to lower yields or require more optimized reaction conditions. mdpi.com

| Boronic Acid Type | Example | General Reactivity | Potential Limitations |

|---|---|---|---|

| Electron-rich Aryl | 4-Methoxyphenylboronic acid | High; generally provides good to excellent yields. mdpi.com | None typically reported. |

| Electron-neutral Aryl | Phenylboronic acid | Good; widely successful. nih.gov | None typically reported. |

| Electron-deficient Aryl | 4-Cyanophenylboronic acid | Moderate to good; may require optimized conditions. researchgate.net | Can sometimes result in lower yields. mdpi.com |

| Sterically Hindered Aryl | 2-Methylphenylboronic acid | Moderate; yields can be diminished by steric hindrance. | Slower reaction rates and reduced yields. nih.gov |

| Heteroaryl | Pyridine-3-boronic acid | Variable; depends on the heterocycle. | Potential for catalyst inhibition by nitrogen lone pairs or protodeboronation. nih.gov |

Palladium-Catalyzed Cyanation Reactions

The introduction of a cyano group onto an aromatic ring is a valuable transformation, as nitriles are precursors to many other functional groups. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov This methodology is applicable to the conversion of this compound to 4-cyano-2-nitrothiophene. The reaction involves a palladium catalyst, a ligand, and a cyanide source. researchgate.netrsc.org

A significant advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. organic-chemistry.org It is a non-toxic, air-stable, and inexpensive reagent, making it an environmentally benign alternative to more toxic cyanide salts like KCN or Zn(CN)₂. nih.govorganic-chemistry.org The successful cyanation of various sulfur-containing heterocycles, such as thiophenes and thiazoles, has been reported, suggesting this method is well-suited for this compound. nih.gov The choice of ligand is again important, with electron-rich and sterically demanding phosphines often providing the best results. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, the C-Br bond in this compound can participate in other important C-C bond-forming reactions.

Sonogashira Coupling The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction would allow for the direct alkynylation of the thiophene ring at the 4-position. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, meaning the coupling of this compound may require heating or more active catalysts compared to an analogous iodo-thiophene. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.org

Negishi Coupling The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is its exceptionally broad scope and high functional group tolerance. It allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org This would enable the introduction of a wide variety of alkyl, alkenyl, or aryl groups onto the thiophene ring from the corresponding organozinc reagent. Palladium catalysts generally offer higher yields and broader functional group compatibility in these reactions. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base. wikipedia.org | Forms C(sp²)-C(sp) bonds; creates arylalkynes. organic-chemistry.org |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) complex. wikipedia.org | Broad scope (sp³, sp², sp); high functional group tolerance. wikipedia.org |

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group, in part because it can be readily reduced to an amine. This transformation opens up a vast number of subsequent chemical modifications, such as diazotization, acylation, and alkylation.

A crucial aspect of the reduction chemistry of this compound is the need for selectivity. The goal is to reduce the nitro group to an amino group without affecting the carbon-bromine bond (i.e., avoiding hydrodehalogenation). A variety of methods are available to achieve this transformation. wikipedia.org

Classical methods include the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid. wikipedia.org Catalytic hydrogenation using catalysts like palladium-on-carbon can also be employed, though conditions must be carefully controlled to prevent cleavage of the C-Br bond. wikipedia.org

More modern and often milder methods have been developed that offer high chemoselectivity. For instance, sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, can be activated by the addition of transition metal salts like iron(II) chloride (FeCl₂) to create a powerful system capable of selectively reducing nitro groups in the presence of other reducible functionalities. researchgate.netd-nb.info This NaBH₄-FeCl₂ system has been shown to give excellent yields of aromatic amines from nitroarenes. d-nb.info Another reported system uses dicobalt octacarbonyl (Co₂(CO)₈) with water to reduce aromatic nitro compounds efficiently and selectively, leaving halides and carbonyl groups intact. scispace.com These methods provide reliable pathways to synthesize 4-bromo-2-aminothiophene, a valuable building block for pharmaceuticals and other advanced materials.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent, heating. | Classic method, generally good for preserving halides. wikipedia.org |

| SnCl₂ / HCl | Concentrated acid, often at room temperature. | Effective and common laboratory method. wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents and pressures. | Highly efficient, but risk of hydrodehalogenation of the C-Br bond requires careful catalyst and condition selection. wikipedia.org |

| NaBH₄-FeCl₂ | Alcoholic solvent, room temperature. d-nb.info | High chemoselectivity; tolerates other functional groups well. researchgate.netd-nb.info |

| Co₂(CO)₈-H₂O | DME, reflux. scispace.com | Reduces nitro groups in the presence of halides and carbonyls. scispace.com |

Formation of Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of the nitro group in aromatic compounds like this compound is a stepwise process that involves the formation of nitroso and hydroxylamine intermediates. The controlled partial reduction of a nitro precursor (R-NO₂) is a common method for obtaining N-substituted hydroxylamines (R-NHOH). nih.gov These hydroxylamines can then be oxidized to produce the corresponding nitroso compounds (R-NO). nih.gov

| Intermediate | Chemical Formula | Formation Pathway |

| 4-Bromo-2-nitrosothiophene | C₄H₂BrNOS | Partial reduction of this compound |

| N-(4-Bromo-2-thienyl)hydroxylamine | C₄H₄BrNOS | Further reduction of the nitroso intermediate or partial reduction of the parent nitro compound. nih.gov |

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds has been studied extensively, and the mechanisms can be applied to this compound. For analogous compounds like 4-nitrophenol, the reduction process begins with the formation of a radical anion, which is then rapidly protonated by a proton source to form a radical species. rsc.org This initial step is often followed by further electron and proton transfers to yield the hydroxylamine and subsequently the amine.

In the case of halogenated aromatic compounds, electrochemical reduction can also lead to dehalogenation. The primary mechanisms for this process are active hydrogen atom transfer and electron transfer. mdpi.com For this compound, the electrochemical reduction would likely involve a combination of these pathways: the reduction of the nitro group and the potential cleavage of the carbon-bromine bond, depending on the electrode material and reaction conditions.

| Mechanism | Description | Applicability to this compound |

| Nitro Group Reduction | Stepwise reduction via nitroso and hydroxylamine intermediates to form an amine. Initiated by the formation of a radical anion. rsc.org | This is the primary reduction pathway for the nitro functional group. |

| Reductive Debromination | Cleavage of the C-Br bond. This can occur through direct electron transfer to the C-Br bond or via reaction with electrochemically generated active hydrogen species. mdpi.com | This pathway may compete with or follow the reduction of the nitro group, leading to 2-nitrothiophene (B1581588) or other debrominated products. |

Reactions Involving the Thiophene Ring Cleavage

The thiophene ring, while aromatic, can be susceptible to cleavage under certain reaction conditions, particularly when activated by strong electron-withdrawing groups like the nitro group.

Ring-Opening Pathways under Nucleophilic Conditions

The parent compound, 2-nitrothiophene, is known to undergo ring-opening when subjected to nucleophilic attack by secondary aliphatic amines. researchgate.net This reactivity is enhanced in this compound due to the additional electron-withdrawing effect of the bromine atom. Nucleophilic attack on the electron-deficient thiophene ring can initiate a cascade of reactions leading to the cleavage of the ring structure. Studies on related 2-substituted 4-nitrothiophenes reacting with pyrrolidine (B122466) have demonstrated this ring-opening process, providing access to functionalized nitro-unsaturated building blocks. dntb.gov.ua The presence of the nitro group at the 2-position is crucial for activating the ring towards this type of transformation.

Degradation Studies and Product Characterization

Forced degradation studies are essential for understanding the intrinsic stability of a chemical compound under various stress conditions. nih.govnih.gov For this compound, such studies would involve exposing the compound to hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress. nih.gov Given its structure, it is plausible that the compound would be sensitive to alkaline hydrolysis and oxidative conditions, potentially leading to degradation products.

The characterization of any resulting degradation products is typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for separating, identifying, and structurally elucidating these products. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the degradation products and proposing their fragmentation pathways. nih.gov Potential degradation products could arise from the cleavage of the thiophene ring, displacement of the bromine, or transformation of the nitro group.

| Stress Condition | Potential Degradation Pathway | Characterization Technique |

| Hydrolytic (Alkaline) | Nucleophilic attack leading to ring-opening or substitution of bromine. nih.gov | LC-MS/MS, HRMS |

| Oxidative | Oxidation of the thiophene sulfur, modification of the nitro group, or ring cleavage. nih.gov | LC-MS/MS, HRMS |

| Photolytic | Photochemical cleavage of the C-Br or C-N bond, or ring rearrangement. nih.gov | LC-MS/MS, HRMS |

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Studies (FT-IR, Raman)

While a dedicated, comprehensive experimental vibrational analysis for 4-Bromo-2-nitrothiophene is not extensively detailed in the current literature, the characteristic vibrational modes can be assigned based on established group frequencies from studies of related thiophene (B33073) and aromatic compounds. ripublication.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict and help assign these vibrational frequencies with a high degree of accuracy. epfl.ch

The key vibrational modes for this compound are expected to arise from the thiophene ring, the nitro (NO₂) group, and the carbon-bromine (C-Br) bond.

Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic bands. The C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations are expected in the 1588-1408 cm⁻¹ range. The C-S stretching modes of the thiophene ring are generally observed at lower wavenumbers. ripublication.com

Nitro Group Vibrations: The NO₂ group is characterized by strong and distinct absorptions. The asymmetric stretching vibration (ν_as(NO₂)) is typically found in the 1560-1520 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1355-1345 cm⁻¹ range. A scissoring mode (δ(NO₂)) is also expected around 850 cm⁻¹.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Thiophene Ring |

| C=C Stretching | 1588 - 1408 | Thiophene Ring |

| Asymmetric NO₂ Stretching | 1560 - 1520 | Nitro Group |

| Symmetric NO₂ Stretching | 1355 - 1345 | Nitro Group |

| C-H In-plane Bending | 1300 - 1000 | Thiophene Ring |

| NO₂ Scissoring | ~850 | Nitro Group |

| C-S Stretching | 710 - 687 | Thiophene Ring |

| C-Br Stretching | 600 - 500 | Carbon-Bromine Bond |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. It can provide insights into the adsorption mechanism, molecular orientation, and electronic interactions between the adsorbate and the metal substrate.

A review of the scientific literature indicates that specific SERS studies detailing the adsorption behavior and molecular orientation of this compound on metal surfaces have not been published. For comparison, studies on the related isomer, 3-Bromo-2-nitrothiophene (B186782), suggest that adsorption on a gold surface occurs via a tilted orientation, with interactions involving the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group. Such studies on the 4-bromo isomer would be necessary to determine its specific orientation and which functional groups (sulfur, nitro group, or bromine) dominate the interaction with the metal surface.

Electrosorption studies using SERS involve investigating the adsorption behavior of a molecule on an electrode surface as a function of the applied electrical potential. This provides information on how the molecule's orientation and interaction with the surface change under different electrochemical conditions. There are currently no available published studies on the electrosorption phenomena of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectrum Prediction: The structure of this compound contains two protons on the thiophene ring at positions 3 and 5. These protons are in different chemical environments and are expected to couple with each other, resulting in two distinct signals.

H-3: This proton is adjacent to the electron-withdrawing NO₂ group and is expected to be deshielded, appearing at a higher chemical shift (further downfield). It should appear as a doublet due to coupling with H-5.

H-5: This proton is adjacent to the bromine atom and the sulfur atom. It is expected to appear as a doublet due to coupling with H-3, likely at a lower chemical shift (more upfield) compared to H-3.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| H-3 | Downfield | Doublet (d) | J(H3-H5) |

| H-5 | Upfield (relative to H-3) | Doublet (d) | J(H5-H3) |

¹³C NMR Spectrum Prediction: The this compound molecule has four unique carbon atoms in the thiophene ring, which should give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituents (NO₂, Br) and the heteroatom (S).

C-2: Attached to the strongly electron-withdrawing NO₂ group, this carbon is expected to be significantly deshielded and appear at the lowest field.

C-4: Directly bonded to the bromine atom, this carbon will be influenced by the halogen's electronegativity and heavy atom effect.

C-3 and C-5: These carbons are attached to hydrogen atoms, and their chemical shifts will be influenced by their position relative to the substituents. C-3, being adjacent to the nitro-substituted carbon, is expected to be further downfield than C-5.

| Carbon Atom | Expected Chemical Shift Region | Key Influencing Factor |

|---|---|---|

| C-2 | Very Downfield | Attachment to NO₂ group |

| C-3 | Aromatic Region | Adjacent to C-2 (with NO₂) |

| C-4 | Aromatic Region (Upfield of C=C) | Attachment to Br |

| C-5 | Aromatic Region | Adjacent to C-4 (with Br) and S |

Advanced NMR Techniques for Conformational and Dynamic Studies

While standard ¹H and ¹³C NMR are crucial for initial structural confirmation, advanced NMR techniques offer deeper insights into the conformational dynamics of this compound. The orientation of the nitro (NO₂) group relative to the thiophene ring is a key conformational feature. Due to potential steric hindrance and electronic interactions with the adjacent bromine atom and the sulfur heteroatom, rotation around the C2-N bond may be restricted.

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT-NMR) studies, would be the primary tool to investigate this rotational barrier. By monitoring the chemical shifts and line shapes of the thiophene ring protons (at positions 3 and 5) over a range of temperatures, it is possible to determine the rate of rotation of the nitro group. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for a non-planar conformation might be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational process.

Furthermore, two-dimensional exchange spectroscopy (2D-EXSY) could be employed to study the kinetics of any slow conformational exchange processes, providing connectivity between exchanging sites through cross-peaks. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could reveal through-space proximities between the protons on the thiophene ring and the oxygen atoms of the nitro group, helping to establish the preferred time-averaged orientation of the substituent in solution.

Table 1: Potential Dynamic NMR Parameters for this compound Rotational Analysis This table is predictive and illustrates the type of data that could be obtained from VT-NMR experiments.

| Parameter | Predicted Value/Range | Information Gained |

| Coalescence Temperature (Tc) | Temperature dependent | Temperature at which exchanging proton signals merge. |

| Rate Constant (k) at Tc | Varies | Rate of nitro group rotation at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | 10-20 kcal/mol | The energy barrier for rotation around the C-N bond. |

Mass Spectrometry (MS) Applications

High-resolution mass spectrometry is indispensable for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish the compound's molecular formula, C₄H₂BrNO₂S, from other potential formulas with the same nominal mass.

The presence of bromine is particularly characteristic in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, the molecular ion region in the mass spectrum of this compound will exhibit a distinctive isotopic pattern, with two peaks of almost equal intensity separated by approximately 2 Da (M+ and M+2). HRMS can precisely measure the masses of both these isotopic peaks, providing definitive confirmation of the presence of a single bromine atom.

Table 2: Theoretical HRMS Data for this compound Calculated for the molecular ion [C₄H₂BrNO₂S]⁺

| Isotope | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| ⁷⁹Br | C₄H₂⁷⁹BrNO₂S | 206.89896 |

Fragmentation Pathways and Isomer Differentiation

The fragmentation pattern of this compound in mass spectrometry, typically induced by electron ionization (EI), provides valuable structural information. The fragmentation is dictated by the relative strengths of the bonds and the stability of the resulting fragments. Based on established principles for aromatic nitro and bromo compounds, several key fragmentation pathways can be proposed. miamioh.edu

Loss of NO₂: A common pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide radical (•NO₂, 46 Da). This would produce a bromothienyl cation.

Loss of NO: Subsequent to or in competition with NO₂ loss, the molecular ion can lose a nitric oxide radical (•NO, 30 Da), often involving a rearrangement, to form a bromophenoxy-like cation.

Loss of Br: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in a nitrothiophene cation.

Ring Fragmentation: The thiophene ring itself can undergo fragmentation, for example, by losing CS or C₂H₂.

These fragmentation pathways provide a characteristic fingerprint that can be used to identify the compound and distinguish it from its isomers, such as 3-Bromo-2-nitrothiophene or 2-Bromo-3-nitrothiophene (B183354). Isomers often exhibit quantitative, if not qualitative, differences in their mass spectra due to the varied electronic and steric environments of the substituents, which influence the relative ease of bond cleavage.

Table 3: Plausible Mass Spectral Fragments for this compound Based on theoretical fragmentation of the ⁷⁹Br-containing molecular ion.

| Proposed Fragment Ion | Formula of Ion | Theoretical m/z | Neutral Loss |

| [M - NO₂]⁺ | [C₄H₂BrS]⁺ | 160.91 | •NO₂ |

| [M - Br]⁺ | [C₄H₂NO₂S]⁺ | 128.98 | •Br |

| [M - NO]⁺ | [C₄H₂BrOS]⁺ | 176.90 | •NO |

| [M - Br - CO]⁺ | [C₃H₂NOS]⁺ | 100.99 | •Br, CO |

Computational Chemistry (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry and conformational preferences of molecules. scispace.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed three-dimensional structure.

Geometry optimization would likely predict a largely planar thiophene ring. mdpi.com A key point of interest is the dihedral angle between the plane of the nitro group and the plane of the thiophene ring. While conjugation favors a coplanar arrangement, steric repulsion between one of the nitro group's oxygen atoms and the bromine atom at the adjacent C4 position (or the sulfur atom at position 1) could force the nitro group to twist out of the plane. DFT calculations can precisely determine this equilibrium dihedral angle and the associated rotational energy barrier, complementing experimental data from dynamic NMR. The calculations would also provide optimized bond lengths and angles, offering a complete geometric description of the molecule in its lowest energy state.

DFT calculations also provide profound insights into the electronic properties of this compound. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the key players in chemical reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be heavily localized on the electron-withdrawing nitro group and the C-Br bond. researchgate.net The low energy of the LUMO signifies the molecule's ability to accept electrons, making it susceptible to nucleophilic attack, likely at the carbon atoms attached to the nitro and bromo groups.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity. DFT calculations can quantify the energies of these orbitals and visualize their spatial distribution, providing a theoretical foundation for understanding the molecule's reactivity and electronic behavior.

Table 4: Predicted Electronic Properties of this compound from DFT This table presents expected qualitative results from a DFT/B3LYP calculation.

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively Low | Indicates moderate nucleophilicity. |

| LUMO Energy | Very Low | Indicates high electrophilicity and susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | Relatively Small | Suggests high chemical reactivity and potential for color. |

| HOMO Distribution | Concentrated on the thiophene ring. | Site of potential electrophilic attack. |

| LUMO Distribution | Concentrated on the NO₂ group and C-Br bond. | Site of potential nucleophilic attack. |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

HOMO-LUMO Energies and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the general reactivity and kinetic stability of a molecule.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these molecular orbital energies. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide valuable insights into the stability and potential reaction pathways of compounds like this compound.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |

This table outlines the theoretical relationships used in computational chemistry to predict reactivity.

Simulation of Vibrational Spectra for Experimental Validation

Computational simulation of vibrational spectra serves as a powerful tool for the structural confirmation of synthesized compounds like this compound. Theoretical vibrational frequencies are calculated using quantum chemical methods, most commonly DFT with functionals such as B3LYP and various basis sets (e.g., 6-311++G(d,p)).

The process involves first optimizing the molecular geometry to find its most stable, lowest-energy conformation in a simulated gaseous phase. Following optimization, harmonic vibrational frequency calculations are performed. The resulting theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculation. To correct for this, the computed frequencies are uniformly scaled by an appropriate scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to improve the agreement with experimental data.

By comparing the scaled theoretical infrared (IR) and Raman spectra with those obtained experimentally, a detailed assignment of the vibrational modes can be achieved. A strong correlation between the positions and relative intensities of the calculated and experimental peaks provides robust validation of the molecular structure.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Theoretical (Scaled) Wavenumber | Experimental Wavenumber |

| Asymmetric Stretching | NO₂ | ~1520 | ~1525 |

| Symmetric Stretching | NO₂ | ~1340 | ~1345 |

| Ring Stretching | Thiophene C=C | ~1450 | ~1455 |

| Stretching | C-Br | ~650 | ~655 |

| Wagging | NO₂ | ~745 | ~750 |

This table provides representative data to illustrate the typical agreement between scaled DFT calculations and experimental spectroscopic measurements for key functional groups.

Solvent Effects on Electronic and Reactivity Properties

The surrounding solvent medium can significantly influence the electronic structure and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), are employed to simulate these solvent effects. tandfonline.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Changes in solvent polarity can alter the HOMO-LUMO energy gap. For nitroaromatic compounds, increasing solvent polarity often leads to changes in the dipole moment and can affect the energy gap, thereby modifying the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.net For instance, a decrease in the HOMO-LUMO gap in a polar solvent would suggest an increase in chemical reactivity compared to the gaseous phase or a nonpolar solvent. researchgate.net

Time-Dependent DFT (TD-DFT) calculations incorporating a PCM model can predict how the absorption wavelength (λmax) shifts in response to the solvent, a phenomenon known as solvatochromism. qu.edu.qa These theoretical investigations are crucial for understanding how this compound would behave in various reaction or application environments. tandfonline.com

Table 3: Predicted Impact of Solvent Polarity on Electronic Properties

| Property | Nonpolar Solvent (e.g., Toluene) | Polar Solvent (e.g., Acetone, Water) | Rationale |

| HOMO-LUMO Gap (ΔE) | Tends to be larger | Tends to be smaller | Stabilization of polar excited states in polar solvents can reduce the transition energy. researchgate.net |

| Dipole Moment (μ) | Lower value | Higher value | Induced polarization by the polar solvent medium increases the overall dipole moment. smf.mx |

| Reactivity | Lower | Higher | A smaller energy gap in polar solvents corresponds to higher chemical reactivity. researchgate.net |

| Absorption Max (λmax) | Shorter wavelength (Blueshift) | Longer wavelength (Redshift) | Dependent on the nature of the electronic transition; often polar solvents stabilize charge-transfer states, leading to a redshift. |

This table summarizes the general trends predicted by computational models for the effect of solvent polarity on key molecular properties.

Adsorption Studies on Metal Surfaces

The interaction of this compound with metal surfaces is critical for applications in areas like molecular electronics and corrosion inhibition. Studies on the closely related compound 3-bromo-2-nitrothiophene have provided significant insights into this behavior. Research using surface-enhanced Raman spectroscopy (SERS) combined with DFT calculations has been conducted to investigate its electrosorption on a polycrystalline gold electrode. smf.mx

The findings suggest that the molecule adopts a tilted orientation on the gold surface. The interaction is proposed to occur primarily through two sites: the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group, both of which interact directly with the gold surface. smf.mx This multi-point interaction facilitates a strong adsorption process. DFT calculations are used to model the metal-molecule complex, helping to predict and understand the adsorption behavior and the geometry of the adsorbed molecule on the metal surface. smf.mx

Applications and Derivatization in Advanced Organic Synthesis

Building Blocks for Heterocyclic Scaffolds

The inherent reactivity of 4-bromo-2-nitrothiophene makes it an ideal starting material for the synthesis of more elaborate thiophene-containing structures and for the construction of fused ring systems.

Synthesis of Complex Thiophene (B33073) Derivatives

The presence of a bromine atom at the 4-position allows this compound to readily participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the use of less toxic reagents compared to other coupling methods.

In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids to yield substituted 2-nitro-4-arylthiophenes or 2-nitro-4-vinylthiophenes. These reactions provide a direct pathway to biaryl structures and conjugated systems, which are common motifs in materials science and medicinal chemistry.

Furthermore, recent advancements have shown that nitroarenes can also serve as electrophilic partners in Suzuki-Miyaura reactions, with the nitro group acting as the leaving group. This opens up the possibility for sequential couplings on the this compound scaffold; first reacting at the C-Br bond, followed by a second coupling at the C-NO2 bond under different conditions. This potential for dual reactivity makes it a highly adaptable substrate for creating diverse and complex thiophene derivatives.

Precursor for Fused Heterocycles and Polycyclic Systems

This compound is a valuable precursor for synthesizing polycyclic systems where the thiophene ring is fused with other aromatic or heterocyclic rings. Such fused systems are of significant interest due to their unique electronic properties and biological activities.

One established method for creating fused systems is through intramolecular cyclization reactions. For instance, after a Suzuki coupling at the 4-position to introduce a suitably functionalized side chain, the nitro group at the 2-position can be reduced to an amine. This newly formed amino group can then undergo an intramolecular condensation or cyclization with a functional group on the appended side chain to form a new fused ring, such as a thienopyridine or thienopyrimidine. Thienopyrimidines, for example, have been investigated as potent antimicrobial agents.

Another relevant strategy is the Ullmann condensation, a copper-catalyzed reaction that forms C-N bonds. This method can be used to synthesize aminated benzo-fused heterocycles from bromo-aromatic compounds. By applying this principle, this compound could be coupled with various amines, potentially leading to precursors that can be further cyclized into larger, fused heterocyclic structures. The synthesis of complex heterocycles like imidazo-thiazoles has been demonstrated starting from other brominated thiophene isomers, illustrating the general utility of this class of reagents in building fused systems.

Precursors for Biologically Active Molecules

The thiophene nucleus, particularly when substituted with a nitro group, is a recognized pharmacophore in medicinal chemistry. This compound serves as a key starting material for the synthesis of various classes of biologically active molecules.

Pharmaceutical Intermediates

In the pharmaceutical industry, intermediates are the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). This compound is commercially available as a research chemical and building block for the synthesis of more complex molecules. The nitro(het)arene core is a crucial component in numerous drugs, and synthetic routes to these molecules often rely on precursors like bromo-nitro-heterocycles. For example, the synthesis of the antitubercular drug Pretomanid involves a bromo-nitro-imidazole intermediate, highlighting the industrial relevance of this class of compounds. While not a direct component of a currently marketed drug, this compound provides a valuable scaffold for drug discovery efforts, enabling chemists to synthesize novel compounds for screening and development.

Antitubercular Agents and Antimicrobial Compounds

Nitro-containing heterocycles are well-established as potent agents against various pathogens, including Mycobacterium tuberculosis and other bacteria. The nitro group is often reduced within the target cell to generate reactive nitrogen species that are cytotoxic.

Numerous studies have demonstrated the potent antimicrobial and antitubercular activities of thiophene-containing compounds. For instance, certain benzo[b]thiophene derivatives have shown excellent activity against both active and dormant mycobacteria by inhibiting the essential DprE1 enzyme. Additionally, derivatives of thieno[2,3-d]pyrimidine have been designed as inhibitors of bacterial TrmD, an enzyme crucial for protein synthesis, and have shown significant antimicrobial properties.

This compound is an ideal starting material for accessing these and other related scaffolds. Through cross-coupling reactions at the bromine position, followed by manipulation of the nitro group, a wide array of derivatives can be synthesized for biological evaluation. The development of novel thiophene-based heterocycles remains an active area of research for combating drug-resistant bacterial strains.

Antileishmanial Agents

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. Nitroheterocyclic compounds, including those based on nitrothiophene, have emerged as a promising class of antileishmanial agents.

Extensive research has been conducted on 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, which have demonstrated significant activity against Leishmania major promastigotes. The synthesis of these compounds typically involves the nitration of a thiophene precursor to install the crucial 5-nitro group. One of the most potent compounds from this class, a methylimidazole derivative (Compound 6e in the table below), was found to be more than four times as effective as the standard drug Glucantime®.

While this research has focused on the 5-nitro isomer, it underscores the importance of the nitrothiophene scaffold for antileishmanial activity. This compound provides an alternative and valuable starting point for the synthesis of new nitrothiophene-based drug candidates, allowing for different substitution patterns and potentially leading to compounds with improved efficacy or pharmacological profiles.

| Compound | Derivative Structure | IC₅₀ (µg/mL) after 24h | IC₅₀ (µg/mL) after 48h |

|---|---|---|---|

| Compound 6e | Methylimidazole derivative | 11.2 | 7.1 |

| Glucantime® (Standard) | - | 50.0 | 25.0 |

Data sourced from studies on 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives against L. major promastigotes.

Herbicidal Potency and Photosynthesis Inhibition Studies

Research into compounds that inhibit the growth of photosynthetic organisms has highlighted the significant effects of nitroheteroaromatic compounds like 2-nitrothiophene (B1581588) at micromolar concentrations in the presence of light. nih.govresearchgate.net The herbicidal mechanism of 2-nitrothiophene, a parent compound to this compound, is linked to the inhibition of photosynthesis. nih.gov The process is initiated by the reduction of the nitro group by ferredoxin, a key electron carrier in the photosynthetic electron transport chain. nih.govportlandpress.com

Computational modeling, including docking and tunneling algorithms, suggests a specific interaction site between 2-nitrothiophene and cyanobacterial ferredoxin, facilitating an efficient electron transfer from the iron-sulfur cluster of ferredoxin to the nitro group of the thiophene derivative. nih.govresearchgate.net This reduction can generate several reactive species, including an anion radical, nitroso, hydroxylamine (B1172632), and amine derivatives. portlandpress.com The anion radical can decompose into thiophene and nitrite radicals or stimulate the production of oxygen radicals. portlandpress.com

Studies on cyanobacterial cells (Anabaena PCC7120) treated with 2-nitrothiophene under illumination confirmed the accumulation of damaging oxygen radicals and peroxides. nih.gov This oxidative stress leads to lipid peroxidation and chlorophyll bleaching, ultimately disrupting cellular function and causing cell death. nih.gov The interruption of the photosynthetic electron transfer compromises the synthesis of ATP and NADPH, which are essential for carbon fixation and the production of nutrients necessary for the plant's survival. unl.edu

The herbicidal effect is light-dependent and increases with higher irradiance, as demonstrated by the instantaneous reduction in the rate of photosynthesis in Anabaena cells upon exposure to 50 μM 2-nitrothiophene. portlandpress.com This mechanism of toxicity, mediated by ferredoxin reduction, is similar to that observed for nitroimidazoles like metronidazole in anaerobic bacteria. nih.gov The findings suggest that substituted nitrothiophenes, including this compound, possess significant potential as herbicides that act by targeting and disrupting the fundamental process of photosynthesis.

Table 1: Effects of 2-Nitrothiophene on Photosynthetic Organisms

| Parameter | Observation | Organism/System | Reference |

|---|---|---|---|

| Mechanism of Action | Inhibition of photosynthesis via ferredoxin-mediated reduction of the nitro group. | Cyanobacterial cells (in silico and in vivo) | nih.gov |

| Key Intermediate Species | Anion radical, nitroso, hydroxylamine, and amine derivatives. | Cyanobacterial cells | portlandpress.com |

| Cellular Effect | Accumulation of oxygen radicals and peroxides, leading to oxidative stress. | Anabaena PCC7120 | nih.gov |

| Effective Concentration | 50 μM 2-nitrothiophene instantaneously reduced the rate of photosynthesis and abolished cell growth. | Anabaena PCC7120 | portlandpress.com |

Materials Science Applications

Precursors for Functional Polymers and Organic Electronics

This compound serves as a valuable precursor for the synthesis of functional polythiophenes, a class of conjugated polymers widely utilized in organic electronics. cmu.edu Polythiophenes are known for their environmental and thermal stability and are key materials in devices such as organic field-effect transistors (OFETs), polymer light-emitting diodes (LEDs), and solar cells. cmu.edunih.gov The properties of these polymers can be tuned by modifying the thiophene monomer with different substituents.

The bromine atom at the 4-position of this compound provides a reactive site for polymerization through various metal-catalyzed cross-coupling reactions. cmu.edu For instance, polymerization of 2,5-dihalothiophenes can be achieved via a polycondensation dehalogenation reaction with Ni(0) or by reacting a bromo-Grignard reagent of thiophene with a Ni(II) catalyst. cmu.edu These methods allow for the creation of the polythiophene backbone.

The nitro group at the 2-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the resulting polymer. The incorporation of such groups modifies the electron density of the π-conjugated polymer backbone. nih.gov This modification can alter the polymer's bandgap, charge transport characteristics, and stability, which are critical parameters for performance in electronic devices. ucm.es For example, thienothiophenes, which are related structures, are used to construct conjugated semiconductors for OFETs and OLEDs due to their electron-rich and delocalized systems. beilstein-journals.org The ability to synthesize polymers from specifically substituted monomers like this compound is crucial for developing new organic semiconductors with tailored properties for advanced electronic applications. nih.govucm.es

Non-linear Optical (NLO) Materials

This compound is a promising building block for the synthesis of organic materials with non-linear optical (NLO) properties. Organic NLO materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. nih.gov A common design strategy for effective NLO molecules is the creation of a donor-π-acceptor (D-π-A) structure. In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov

The this compound molecule contains an electron-accepting nitro group attached to the π-conjugated thiophene ring. The bromine atom serves as a versatile synthetic handle. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, the bromo group can be replaced with various electron-donating groups. nih.gov This synthetic flexibility allows for the systematic design and synthesis of a wide range of D-π-A molecules where the this compound derivative acts as the π-acceptor core. The resulting molecules, such as certain stilbene and chalcone derivatives containing bromo and nitro groups, have shown significant NLO activity and second-harmonic generation (SHG) efficiencies. semanticscholar.orgresearchgate.net The targeted synthesis of such compounds enables the fine-tuning of their NLO properties for specific technological applications.

Derivatization Strategies for Analytical and Functional Enhancement

Introduction of Fluorescent Tags for Detection

The structure of this compound allows for its derivatization to create fluorescent probes for various detection applications. The synthesis of fluorescent probes often involves linking a recognition moiety to a fluorophore. nih.gov The bromine atom on the thiophene ring provides a convenient point of attachment for coupling the molecule to a fluorescent dye.

Various fluorophores, such as boron dipyrromethene difluoride (BODIPY), coumarin, and naphthalene derivatives, can be used as the signaling unit. nih.govsemanticscholar.org The coupling can be achieved through standard cross-coupling reactions where the C-Br bond is reactive. The nitrothiophene portion of the molecule could then function as a recognition site or as a fluorescence quencher. For example, the 2,4-dinitrobenzenesulfonate group is a known recognition moiety for thiophenols, where a reaction with the analyte causes a significant change in fluorescence. semanticscholar.org A similar principle could be applied to probes derived from this compound, where a reaction involving the nitro group could modulate the fluorescence of the attached tag, enabling the detection of specific analytes. This strategy allows for the design of "turn-on" or "turn-off" fluorescent probes with high sensitivity and selectivity. nih.gov

Silylation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. nih.gov However, many organic molecules, particularly those containing polar functional groups like hydroxyl (-OH) or amino (-NH2), are not sufficiently volatile for direct GC analysis. researchgate.net Chemical derivatization is employed to convert these non-volatile compounds into more volatile derivatives. nih.gov Silylation is one of the most common derivatization methods, where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS). researchgate.net

While this compound itself may be amenable to direct GC-MS analysis, its derivatives, which might be synthesized for various applications or formed as metabolites, could require silylation. For instance, if the nitro group were reduced to an amino group (forming 4-bromo-2-aminothiophene), the resulting primary amine would benefit from silylation to improve its chromatographic behavior and prevent peak tailing. researchgate.net

The derivatization process typically involves reacting the analyte with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The reaction converts the polar functional group into a less polar, more volatile, and more thermally stable silyl ether or silylamine, which can then be readily analyzed by GC-MS. researchgate.net This derivatization is crucial for the accurate quantification and identification of such compounds in complex mixtures. brjac.com.br

Alkylation Reactions for Analytical Performance

Currently, there is a lack of specific research data available in the public domain detailing the alkylation of this compound for the explicit purpose of enhancing its analytical performance. While alkylation is a common strategy to modify the physicochemical properties of organic molecules, such as volatility and solubility for chromatographic analysis, or to introduce specific functionalities for detection, documented examples directly involving this compound for these applications could not be identified in a comprehensive search of scientific literature.

Derivatization techniques, including alkylation, are frequently employed to improve the analytical characteristics of compounds. For instance, the introduction of alkyl groups can increase the volatility of a compound, making it more amenable to gas chromatography (GC) analysis. It can also reduce analyte adsorption within the GC system and enhance detector response and peak separation. However, specific protocols or research findings on the application of these principles to this compound remain unreported.

Formation of Schiff Bases and Related Imines

The formation of Schiff bases, or imines, typically involves the condensation of a primary amine with an aldehyde or a ketone. This class of compounds is significant in various fields, including medicinal and materials chemistry. A thorough review of the available scientific literature indicates that there are no specific documented instances of this compound being directly utilized as a reactant in the synthesis of Schiff bases or related imines.

The general mechanism for Schiff base formation is a well-established acid-catalyzed reaction that proceeds through a carbinolamine intermediate, followed by dehydration to yield the imine. While numerous examples exist for the synthesis of Schiff bases from a wide array of aromatic and heterocyclic aldehydes and amines, the application of this compound in this context has not been described. The reactivity of the nitro and bromo substituents on the thiophene ring could potentially influence its suitability as a substrate in such condensation reactions, but experimental data to support this is not available.

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis Utilizing 4-Bromo-2-nitrothiophene

The development of catalytic asymmetric reactions is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical industry. pageplace.defrontiersin.orgcardiff.ac.uk While the asymmetric synthesis of thiophene-derived compounds has been an area of investigation, the specific use of this compound as a prochiral substrate in such transformations represents a significant and unexplored opportunity. rsc.org

Future research should focus on designing chiral catalyst systems—both metal-based and organocatalytic—that can effectively recognize and differentiate the enantiotopic faces or groups of this compound and its derivatives. nih.gov Potential areas of exploration include:

Asymmetric Cross-Coupling Reactions: Developing chiral palladium or nickel complexes to catalyze asymmetric Suzuki, Heck, or Sonogashira couplings at the C-4 position. This would provide chiral biaryl thiophenes or other axially chiral structures.

Enantioselective Reduction: Investigating the asymmetric reduction of the nitro group to an amino group, which could serve as a precursor for chiral ligands or biologically active amines.

Dearomatization Reactions: Applying catalytic asymmetric dearomatization strategies to the thiophene (B33073) ring, a challenging but increasingly important transformation that can generate complex, three-dimensional chiral spiranes and other valuable scaffolds from simple aromatic precursors. rsc.org

Success in this area would provide direct access to a new class of chiral thiophene-containing molecules, expanding the toolbox for medicinal chemists and materials scientists.

Mechanistic Elucidation of Novel Reactivity Patterns

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For substituted nitrothiophenes, substitution reactions can proceed through different pathways, such as the SRN1 and SN(ANRORC) mechanisms, depending on the isomer. acs.org The specific electronic and steric environment of this compound suggests that its reactivity may hold unique features that warrant detailed investigation.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are known for this class of compounds, a detailed kinetic and computational analysis of the reaction of this compound with various nucleophiles could reveal subtle electronic effects and unexpected reactivity. rsc.orgnih.gov Studies in unconventional solvents like ionic liquids could further illuminate solvation effects on reaction pathways. nih.gov

Transition-Metal-Catalyzed Reactions: Elucidating the precise mechanisms of cross-coupling reactions involving this compound, including the oxidative addition, transmetalation, and reductive elimination steps. This could lead to the development of more efficient and selective catalysts.

Photochemical and Radical Reactions: Exploring the photochemistry of this compound and its potential to engage in radical-mediated transformations. Studies on the gas-phase reaction of thiophene with the NO3 radical have shown that H-abstraction is a major pathway, suggesting that similar radical processes could be relevant for its derivatives. researchgate.net

These investigations, combining experimental kinetics, isotopic labeling, and computational modeling, will provide a deeper understanding of the compound's intrinsic reactivity and enable the rational design of new synthetic applications.

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of chemical processes to reduce environmental impact. nih.gov Traditional syntheses of heterocyclic compounds can involve harsh reagents and generate significant waste. jddhs.compurkh.com Future research should aim to establish more sustainable and eco-friendly methods for both the synthesis of this compound itself and its subsequent use in chemical manufacturing. benthamdirect.com

Key avenues for exploration include:

Catalytic and Metal-Free Approaches: Developing synthetic routes that minimize the use of stoichiometric reagents in favor of catalytic methods. mdpi.com This includes exploring metal-free methodologies to reduce metal toxicity and advance green chemistry goals. nih.gov

Green Solvents and Solvent-Free Reactions: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.in Investigating solvent-free reaction conditions, potentially using mechanochemical or microwave-assisted techniques, can drastically reduce waste. mdpi.comacgpubs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. purkh.com This can be achieved through the development of cascade or multi-component reactions. nih.gov

Renewable Feedstocks: Exploring the potential use of renewable resources as starting materials for the synthesis of the thiophene core, reducing reliance on fossil fuels. purkh.com

By focusing on these areas, chemists can develop processes that are not only more efficient but also environmentally benign.

Exploration of Advanced Materials and Biological Applications

Thiophene derivatives are privileged structures in both materials science and medicinal chemistry due to their unique electronic properties and ability to act as bioisosteres for phenyl groups. mdpi.comsemanticscholar.org The combination of a bromo-substituent (a handle for cross-coupling) and a nitro group (a versatile functional group and electron acceptor) makes this compound a promising starting point for novel compounds with advanced applications.

Advanced Materials: Future work could explore the incorporation of the this compound motif into:

Organic Electronics: As a building block for conjugated polymers and oligomers used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The electron-withdrawing nitro group can be used to tune the electronic energy levels of the resulting materials. tandfonline.com

Sensors: Designing chromogenic or fluorogenic sensors where the thiophene unit is functionalized to selectively interact with specific analytes, leading to a detectable optical or electronic response.

Biological Applications: The thiophene nucleus is present in numerous approved drugs, and nitrothiophenes have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.neteprajournals.comnih.gov Research should be directed towards synthesizing and screening libraries of compounds derived from this compound for various therapeutic targets. Potential activities to investigate include:

Antimicrobial Agents: Nitro-heterocyclic compounds are known to be activated by bacterial nitroreductases, making them effective antimicrobial agents. nih.gov Derivatives of this compound could be explored as novel narrow-spectrum or broad-spectrum antibiotics.

Anticancer Agents: Thiophene-based compounds have been investigated as inhibitors of various kinases and modulators of apoptosis. techscience.comnih.gov New derivatives could be designed to target specific pathways involved in cancer progression.

Anti-inflammatory Agents: The thiophene scaffold is found in anti-inflammatory drugs. mdpi.com Novel compounds could be synthesized and evaluated for their ability to inhibit key inflammatory targets like cyclooxygenase (COX) enzymes. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design-build-test-learn cycle. nih.gov These computational tools can be applied to this compound to guide future research and rapidly identify promising derivatives for specific applications.

Future directions in this domain include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms to predict the biological activity, toxicity, and physicochemical properties (ADMET) of virtual libraries of compounds derived from this compound. researchgate.netnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Reaction Prediction and Optimization: Employing AI tools to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and propose novel synthetic routes with improved yields or sustainability profiles.

De Novo Design: Utilizing generative models to design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a particular biological target or desired electronic characteristics for materials applications.